molecular formula C17H18N4O B5521033 N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B5521033
M. Wt: 294.35 g/mol
InChI Key: CPUNFNPFMATUCM-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound that features a unique structure combining aniline, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated oxadiazole intermediate. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction, where N,N-diethylamine is reacted with a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aniline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenated derivatives, organometallic reagents, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridine or oxadiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted aniline or pyridine derivatives.

Scientific Research Applications

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyridine and aniline moieties can engage in coordination with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.

    N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzene: Similar structure but with a benzene ring instead of an aniline moiety.

Uniqueness

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring provides stability and the potential for diverse interactions, while the pyridine and aniline moieties offer additional sites for functionalization and binding.

Properties

IUPAC Name

N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-21(4-2)15-7-5-13(6-8-15)16-19-20-17(22-16)14-9-11-18-12-10-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNFNPFMATUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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